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Executive Summary

3-Formamido-4-methylpentanoic acid (CAS: 1341482-31-2) is a non-proteinogenic

-amino acid derivative.[1][2][3][4] Structurally, it is the
-formylated analog of

-leucine (3-amino-4-methylpentanoic acid).[1] This compound represents a critical building
block in the synthesis of peptidomimetics—specifically

-peptides designed to resist proteolytic degradation—and serves as a transition-state mimic in
the development of metalloprotease inhibitors.[1]

Its significance lies in two core properties:
e The

-Amino Backbone: Provides metabolic stability and unique secondary structures
(helices/sheets) distinct from
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-peptides.[1]

e The

-Formyl Moiety: Acts as a bioisostere for transition states in enzymatic hydrolysis or as a
specific ligand for formyl peptide receptors (FPRSs) involved in immunological chemotaxis.[1]

Chemical Identity & Physicochemical Properties[1]

[5][6][7][8][9][10]

Nomenclature and Identification

The compound is formally derived from the homologation of Valine or the isomerization of

Leucine.[1]
Parameter Data
IUPAC Name 3-Formamido-4-methylpentanoic acid

Common Synonyms

-Formyl-
-leucine;

-Formyl-3-amino-4-methylpentanoic acid

1341482-31-2 (Racemic); 1604427-90-8 ((3S)-

CAS Number )
isomer)
C
Molecular Formula H
NO
Molecular Weight 159.18 g/mol
SMILES CC(C)C(NC=0)CC(=0)O

Structural Isomerism

The compound exhibits two forms of isomerism critical for analytical characterization:
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» Stereoisomerism: The C3 carbon is chiral.[1] The (3S) isomer is derived from L-Valine via
Arndt-Eistert homologation, while the (3R) isomer is the product of human leucine 2,3-
aminomutase.[1]

e Amide Rotamerism: The

-formyl group exhibits restricted rotation around the C-N bond, existing as an equilibrium of
cis (E) and trans (Z) rotamers.[1] This is observable in NMR spectra as split peaks (approx.
80:20 ratio in DMSO-

)-[1]

Physicochemical Profile[1]

e Physical State: White to off-white crystalline solid.[1]

e Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water; insoluble in non-
polar solvents (Hexane).[1]

e pKa (Calculated): Carboxyl group: ~4.8.[1]

e LogP: ~0.9 (Moderate lipophilicity due to the isobutyl side chain).[1]

Synthetic Methodologies

The synthesis of 3-Formamido-4-methylpentanoic acid generally follows a two-stage
workflow: construction of the

-amino acid backbone followed by

-formylation.

Synthesis Workflow (Arndt-Eistert Homologation)
The most robust route to the enantiopure backbone is the Arndt-Eistert homologation of
-protected L-Valine.[1] This method inserts a methylene group (-CH

-) adjacent to the carbonyl, converting the

-amino acid to a
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-amino acid with retention of configuration.[1]

Protocol Steps:

Activation: React

-Boc-L-Valine with isobutyl chloroformate to form the mixed anhydride.

o Diazotization: Treat with diazomethane to generate the

-diazoketone.[1]

o Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of
water/dioxane yields

-Boc-
-leucine.[1]

o Deprotection: Removal of the Boc group (TFA/DCM).[1]
o Formylation: Reaction of the free

-amino acid with a formylating agent (e.g., acetic formic anhydride or ethyl formate).[1]

Visualization of Synthetic Pathway

iBuOCOCI AgBz, H20 HCOOH/Ac20
Formylation

3-Formamido-4-methylpentanoic acid

(3-amino-4-methylpentanoic acid)

Click to download full resolution via product page

Figure 1: Synthetic route from L-Valine to 3-Formamido-4-methylpentanoic acid via Arndt-
Eistert homologation.

Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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Researchers must be aware of the rotameric splitting induced by the formyl group.[1]
e 1H NMR (DMSO-
):
o Formyl Proton (-CHO): Distinct singlets at
8.0 ppm (major rotamer) and
7.8 ppm (minor rotamer).[1]
o Amide Proton (-NH): Broad doublets around
8.2 ppm.[1]

o Backbone: The diastereotopic protons at C2 appear as multiplets due to the adjacent
chiral center at C3.[1]

Mass Spectrometry[1]
« Method: LC-MS (ESI).[1]
« Observed lon: [M+H]

= 160.2 m/z; [M-H]

= 158.2 m/z.[1]

o Fragmentation: Loss of CO (28 Da) from the formyl group is a common fragmentation
pathway in MS/MS.[1]

Biological & Pharmaceutical Applications[1][10]
Peptidomimetics and Protease Resistance

Incorporation of 3-Formamido-4-methylpentanoic acid into peptide chains creates

-peptides.[1] Unlike natural

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.benchchem.com/product/b13339860/docs?utm_src=pdf-body#3-formamido-4-methylpentanoic-acid-structural-characterization-and-synthetic-utility
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13339860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

-peptides, these backbones are not recognized by standard proteolytic enzymes (peptidases),
significantly extending the half-life of therapeutic candidates in plasma.[1]

Enzyme Inhibition (Aminopeptidases)

The compound serves as a structural analog to the transition state of leucine-derived
substrates.[1]

e Mechanism: The

-formyl group can coordinate with the active site zinc ion in metalloproteases (e.g., Leucine
Aminopeptidase), while the isobutyl side chain occupies the hydrophobic S1 pocket.[1]

» Relevance: Derivatives of this scaffold are investigated as inhibitors for Bestatin-sensitive
aminopeptidases, which are targets in cancer immunotherapy and pain management.[1]

Bacterial Chemotaxis

-formylated peptides are hallmark signatures of bacterial protein synthesis.[1] Receptors on
mammalian neutrophils (FPR1, FPR2) detect these maotifs to initiate immune responses.[1] 3-
Formamido-4-methylpentanoic acid derivatives can act as agonists or antagonists at these
receptors, modulating inflammation.[1]

Biological Signaling Pathway

3-Formamido-4-methylpentanoic acid
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Figure 2: Pharmacological interactions and downstream effects of the compound.
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Experimental Protocol: Formylation of -Leucine

Objective: Synthesis of 3-Formamido-4-methylpentanoic acid from 3-amino-4-
methylpentanoic acid.

Reagents:

3-Amino-4-methylpentanoic acid (1.0 eq)

Acetic Anhydride (2.5 eq)[1]

Formic Acid (98%, 3.0 eq)[1]

THF (Anhydrous)[1]
Procedure:

o Preparation of Mixed Anhydride: In a dry flask, cool Acetic Anhydride (2.5 eq) to 0°C.
Dropwise add Formic Acid (3.0 eq). Stir at 55°C for 2 hours to generate acetic formic
anhydride in situ. Cool back to room temperature.

o Reaction: Dissolve 3-Amino-4-methylpentanoic acid in anhydrous THF. Add the prepared
acetic formic anhydride solution dropwise.

e Incubation: Stir the mixture at room temperature for 4—6 hours. Monitor by TLC (stain with
ninhydrin; disappearance of free amine).[1]

o Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in
EtOAc and wash with 1N HCI (to remove unreacted amine) and Brine.

 Purification: Dry the organic layer over Na

SO

, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the target formamido
acid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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